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Compound of Interest

Compound Name: 4-Iodo-3-methoxyisothiazole

Cat. No.: B15200976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of mono-

halogenated isothiazoles. The isothiazole ring is a key structural motif in a variety of biologically

active compounds, and the introduction of a halogen atom can significantly influence its

physicochemical and pharmacological properties. Understanding the spectroscopic signatures

of these halogenated derivatives is crucial for their identification, characterization, and further

development in medicinal chemistry and materials science.

This document summarizes available experimental and computationally predicted

spectroscopic data for a range of mono-halogenated isothiazoles, focusing on Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as

well as Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also

provided to support researchers in their own investigations.

Spectroscopic Data Comparison
The following tables summarize the available experimental and predicted spectroscopic data

for various mono-halogenated isothiazoles. Due to the limited availability of comprehensive

experimental data for all isomers, predicted data from computational models are included to

provide a more complete comparative landscape. All predicted data is clearly marked.

Note on Predicted Data: Computational predictions are valuable tools but may differ from

experimental values. They are included here to provide estimations where experimental data is
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unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data of Halogenated Isothiazoles
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Compoun
d

Position
of
Halogen

H-3 (ppm) H-4 (ppm) H-5 (ppm) Solvent Data Type

3-

Chloroisoth

iazole

3 -
~7.3-7.5

(d)

~8.7-8.9

(d)
CDCl₃ Predicted

4-

Chloroisoth

iazole

4
~8.6-8.8

(s)
-

~8.5-8.7

(s)
CDCl₃ Predicted

5-

Chloroisoth

iazole

5
~8.2-8.4

(d)

~7.1-7.3

(d)
- CDCl₃ Predicted

3-

Bromoisoth

iazole

3 -
~7.4-7.6

(d)

~8.6-8.8

(d)
CDCl₃ Predicted

4-

Bromoisoth

iazole

4 8.72 (d) - 8.54 (d) CCl₄
Experiment

al

5-

Bromoisoth

iazole

5
~8.3-8.5

(d)

~7.2-7.4

(d)
- CDCl₃ Predicted

3-

Iodoisothia

zole

3 -
~7.6-7.8

(d)

~8.5-8.7

(d)
CDCl₃ Predicted

4-

Iodoisothia

zole

4
~8.8-9.0

(s)
-

~8.4-8.6

(s)
CDCl₃ Predicted

5-

Iodoisothia

zole

5
~8.4-8.6

(d)

~7.4-7.6

(d)
- CDCl₃ Predicted

3-

Fluoroisoth

3 - ~7.1-7.3

(dd)

~8.6-8.8

(dd)

CDCl₃ Predicted
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iazole

4-

Fluoroisoth

iazole

4
~8.5-8.7

(d)
-

~8.3-8.5

(d)
CDCl₃ Predicted

5-

Fluoroisoth

iazole

5
~8.0-8.2

(dd)

~6.9-7.1

(dd)
- CDCl₃ Predicted

Table 2: ¹³C NMR Spectroscopic Data of Halogenated Isothiazoles
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Compoun
d

Position
of
Halogen

C-3 (ppm) C-4 (ppm) C-5 (ppm) Solvent Data Type

3-

Chloroisoth

iazole

3 ~155-160 ~120-125 ~150-155 CDCl₃ Predicted

4-

Chloroisoth

iazole

4 ~150-155 ~115-120 ~145-150 CDCl₃ Predicted

5-

Chloroisoth

iazole

5 ~150-155 ~125-130 ~140-145 CDCl₃ Predicted

3-

Bromoisoth

iazole

3 ~145-150 ~125-130 ~150-155 CDCl₃ Predicted

4-

Bromoisoth

iazole

4 ~155-160 ~105-110 ~150-155 CDCl₃ Predicted

5-

Bromoisoth

iazole

5 ~155-160 ~130-135 ~130-135 CDCl₃ Predicted

3-

Iodoisothia

zole

3 ~125-130 ~130-135 ~155-160 CDCl₃ Predicted

4-

Iodoisothia

zole

4 ~160-165 ~80-85 ~155-160 CDCl₃ Predicted

5-

Iodoisothia

zole

5 ~160-165 ~135-140 ~105-110 CDCl₃ Predicted

3-

Fluoroisoth

3 ~160-165

(d)

~115-120

(d)

~150-155

(d)

CDCl₃ Predicted
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iazole

4-

Fluoroisoth

iazole

4
~150-155

(d)

~145-150

(d)

~145-150

(d)
CDCl₃ Predicted

5-

Fluoroisoth

iazole

5
~150-155

(d)

~120-125

(d)

~155-160

(d)
CDCl₃ Predicted

(d) indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy
Characteristic vibrational frequencies are reported in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Bands of Halogenated Isothiazoles (Predicted)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15200976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Position of
Halogen

C=N Stretch
(cm⁻¹)

Ring
Vibration
(cm⁻¹)

C-H
Bending
(cm⁻¹)

C-Halogen
Stretch
(cm⁻¹)

3-

Chloroisothia

zole

3 ~1520-1550
~1400-1450,

~1300-1350
~800-850 ~700-750

4-

Chloroisothia

zole

4 ~1530-1560
~1410-1460,

~1310-1360
~810-860 ~750-800

5-

Chloroisothia

zole

5 ~1510-1540
~1390-1440,

~1290-1340
~790-840 ~680-730

3-

Bromoisothia

zole

3 ~1515-1545
~1395-1445,

~1295-1345
~795-845 ~600-650

4-

Bromoisothia

zole

4 ~1525-1555
~1405-1455,

~1305-1355
~805-855 ~650-700

5-

Bromoisothia

zole

5 ~1505-1535
~1385-1435,

~1285-1335
~785-835 ~580-630

3-

Iodoisothiazol

e

3 ~1510-1540
~1390-1440,

~1290-1340
~790-840 ~550-600

4-

Iodoisothiazol

e

4 ~1520-1550
~1400-1450,

~1300-1350
~800-850 ~600-650

5-

Iodoisothiazol

e

5 ~1500-1530
~1380-1430,

~1280-1330
~780-830 ~530-580

3-

Fluoroisothia

3 ~1530-1560 ~1410-1460,

~1310-1360

~810-860 ~1000-1100
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zole

4-

Fluoroisothia

zole

4 ~1540-1570
~1420-1470,

~1320-1370
~820-870 ~1050-1150

5-

Fluoroisothia

zole

5 ~1520-1550
~1400-1450,

~1300-1350
~800-850 ~950-1050

Ultraviolet-Visible (UV-Vis) Spectroscopy
Absorption maxima (λ_max) are reported in nanometers (nm).

Table 4: UV-Vis Absorption Data of Halogenated Isothiazoles (Predicted)

Compound
Position of
Halogen

λ_max (nm) Solvent

3-Chloroisothiazole 3 ~240-250 Methanol

4-Chloroisothiazole 4 ~245-255 Methanol

5-Chloroisothiazole 5 ~250-260 Methanol

3-Bromoisothiazole 3 ~245-255 Methanol

4-Bromoisothiazole 4 ~250-260 Methanol

5-Bromoisothiazole 5 ~255-265 Methanol

3-Iodoisothiazole 3 ~250-260 Methanol

4-Iodoisothiazole 4 ~255-265 Methanol

5-Iodoisothiazole 5 ~260-270 Methanol

3-Fluoroisothiazole 3 ~235-245 Methanol

4-Fluoroisothiazole 4 ~240-250 Methanol

5-Fluoroisothiazole 5 ~245-255 Methanol
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Mass Spectrometry (MS)
Key fragmentation patterns observed under electron impact (EI) ionization.

Table 5: Characteristic Mass Spectrometry Fragments of Halogenated Isothiazoles

Compound
Position of
Halogen

Molecular Ion (M⁺)
Key Fragments
(m/z) and
Interpretation

Chloro-isothiazoles 3, 4, or 5

Present, with M+2

isotope peak (~3:1

ratio)

[M-Cl]⁺, [M-HCN]⁺,

[M-CS]⁺, C₃H₂NS⁺

Bromo-isothiazoles 3, 4, or 5

Present, with M+2

isotope peak (~1:1

ratio)

[M-Br]⁺, [M-HCN]⁺,

[M-CS]⁺, C₃H₂NS⁺

Iodo-isothiazoles 3, 4, or 5 Present
[M-I]⁺, [M-HCN]⁺, [M-

CS]⁺, C₃H₂NS⁺

Fluoro-isothiazoles 3, 4, or 5 Present
[M-F]⁺, [M-HCN]⁺, [M-

CS]⁺, C₃H₂NS⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are intended as a general guide and may require optimization based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in a molecule.

Protocol:

Sample Preparation: Dissolve 5-10 mg of the halogenated isothiazole in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm

NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm for ¹H and ¹³C).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer for optimal magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans

to achieve a good signal-to-noise ratio.

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically

required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal.

Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy
Objective: To identify functional groups present in a molecule based on their characteristic

vibrational frequencies.

Protocol:

Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid or liquid halogenated isothiazole directly onto the ATR

crystal.

Ensure good contact between the sample and the crystal by applying gentle pressure with

the built-in clamp.

Sample Preparation (KBr Pellet - for solids):

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in

an agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The final spectrum is automatically ratioed against the background spectrum.

Data Analysis:

Identify and label the characteristic absorption bands corresponding to different functional

groups and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within a molecule and determine its absorption

properties in the UV and visible regions.

Protocol:
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Sample Preparation:

Prepare a dilute solution of the halogenated isothiazole in a UV-transparent solvent (e.g.,

methanol, ethanol, cyclohexane).

The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0

at the wavelength of maximum absorption (λ_max).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Fill a matching quartz cuvette with the sample solution.

Place the blank and sample cuvettes in the respective holders in the spectrophotometer.

Scan the absorbance of the sample over the desired wavelength range (typically 200-400

nm for these compounds).

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λ_max).

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-

Lambert law (A = εcl).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of a molecule and to

gain structural information from its fragmentation pattern.

Protocol (Electron Impact - EI):

Sample Introduction: Introduce a small amount of the volatile halogenated isothiazole into

the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC)

inlet.
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Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV) in the ion source. This causes ionization and fragmentation of the

molecules.

Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., quadrupole,

time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Detection: Detect the separated ions and record their abundance.

Data Analysis:

Identify the molecular ion peak (M⁺) to determine the molecular weight.

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide clues about the molecule's structure.

Examine the isotopic pattern of the molecular ion and fragment ions to confirm the

presence and number of halogen atoms (e.g., the characteristic M+2 peak for chlorine and

bromine).

Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a novel halogenated isothiazole.
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Caption: Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Halogenated
Isothiazoles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15200976#spectroscopic-comparison-of-
halogenated-isothiazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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